![molecular formula C24H26O3 B14259018 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate CAS No. 345903-05-1](/img/structure/B14259018.png)
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is a chemical compound that features an anthracene moiety linked to a hexyl chain, which is further connected to a 2-methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is first functionalized to introduce a reactive group, such as a hydroxyl group, at the 9-position.
Linking the Hexyl Chain: The functionalized anthracene is then reacted with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the anthracen-9-yloxyhexane intermediate.
Esterification: The final step involves the esterification of the anthracen-9-yloxyhexane with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, may be employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can target the double bonds in the 2-methylprop-2-enoate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the ester group, potentially leading to alcohols.
Substitution: Substituted esters with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Chemical Sensors: It can be used in the development of sensors for detecting various analytes, including heavy metals.
Wirkmechanismus
The mechanism of action of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate largely depends on its application:
In Organic Electronics: The compound acts as an emitter or charge transport material, where its electronic structure facilitates the movement of electrons or holes.
In Biological Applications: The anthracene moiety’s fluorescence is utilized for imaging, where it interacts with biological molecules and emits light upon excitation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracen-9-yl methacrylate: Similar structure but lacks the hexyl chain.
2-(Anthracen-9-yl)benzothiazole: Contains an anthracene moiety but with a benzothiazole group instead of the hexyl ester.
Uniqueness
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is unique due to its combination of the anthracene moiety with a flexible hexyl chain and a reactive ester group. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and electronics.
Eigenschaften
CAS-Nummer |
345903-05-1 |
|---|---|
Molekularformel |
C24H26O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
6-anthracen-9-yloxyhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H26O3/c1-18(2)24(25)27-16-10-4-3-9-15-26-23-21-13-7-5-11-19(21)17-20-12-6-8-14-22(20)23/h5-8,11-14,17H,1,3-4,9-10,15-16H2,2H3 |
InChI-Schlüssel |
KQOHNGAEQRPWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
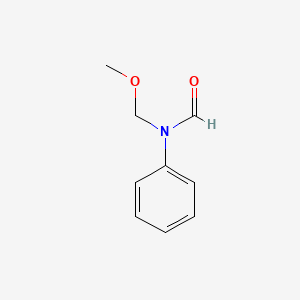
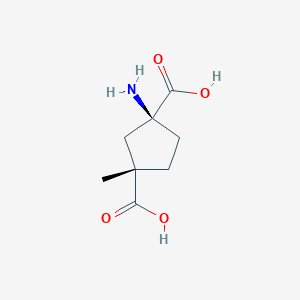
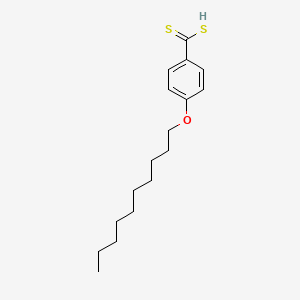
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
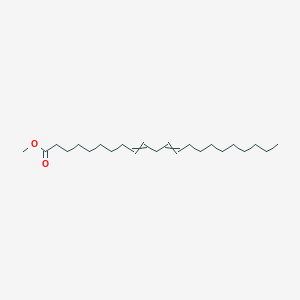
![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)
![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)


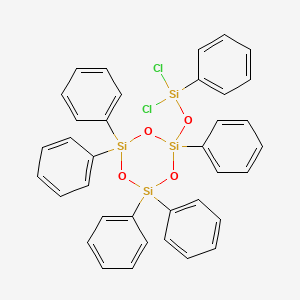
![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)
